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molecular formula C13H17N B1337092 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine CAS No. 32018-56-7

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Cat. No. B1337092
M. Wt: 187.28 g/mol
InChI Key: MKIZSVUTUWPHMD-UHFFFAOYSA-N
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Patent
US06696567B2

Procedure details

To a stirred solution of the product from Method A (38 grams/0.171 mol) dissolved in 140 mL of 10:1 ethanol/water at 0° C. was added 16 grams (0.427 mol) of sodium borohydride portion-wise over 25 minutes. The resulting mixture stirred for 18 hours at room temperature, at which time, the reaction was quenched upon addition of 100 mL of water. The reaction mixture was filtered, the filter cake washed with water and ethylacetate, and the combined filtrates concentrated under reduced pressure to remove the organics. The residue was diluted with water (100 mL) and extracted 3 times with 150 mL with ethylacetate. The combined ethylacetate extracts were dried over Na2SO4 and concentrated to dryness in vacuo affording 32 grams (100%) of the title compound as a yellow oil. LRMS: 188 (M+1).
Quantity
38 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([N+:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[BH4-].[Na+]>C(O)C.O>[CH2:2]([N:9]1[CH2:10][CH:11]=[C:12]([CH3:15])[CH2:13][CH2:14]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
[Cl-].C(C1=CC=CC=C1)[N+]1=CC=C(C=C1)C
Name
ethanol water
Quantity
140 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture stirred for 18 hours at room temperature, at which time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched upon addition of 100 mL of water
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with water and ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the organics
ADDITION
Type
ADDITION
Details
The residue was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 150 mL with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethylacetate extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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